

# Application Note: Protocol for Assessing Iptacopan Efficacy in PNH Patient-Derived Cells

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## Compound of Interest

Compound Name: *Iptacopan*

Cat. No.: *B608621*

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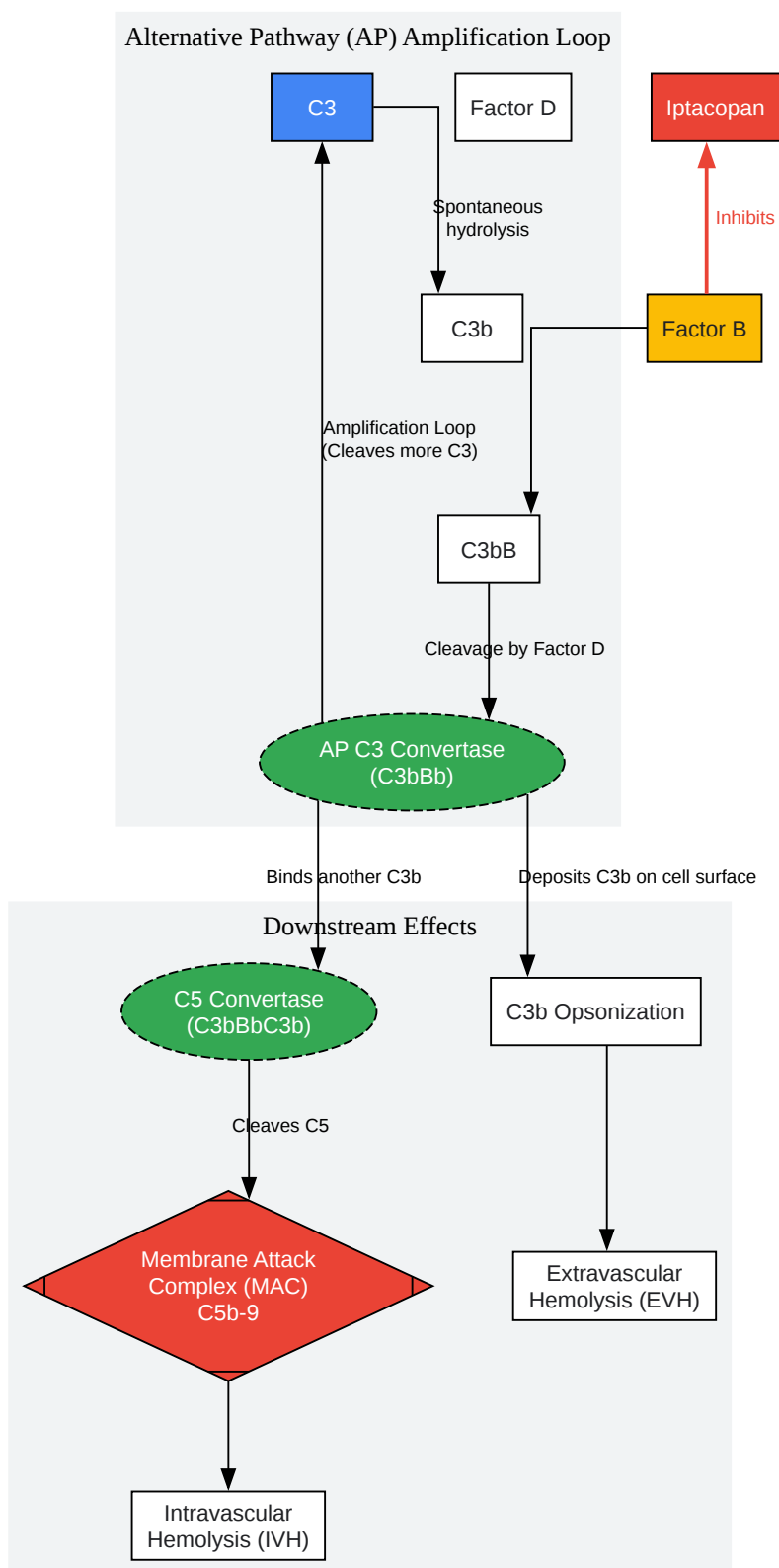
## Introduction

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by chronic, complement-mediated intravascular and extravascular hemolysis.[1][2] The disease stems from a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells.[2] Two key missing proteins are CD55 and CD59, which protect cells from complement activation.[3] Their absence leaves PNH erythrocytes highly susceptible to destruction by the complement system.[4]

**Iptacopan** (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[5][6] By binding to and inhibiting Factor B, **Iptacopan** prevents the formation of the alternative pathway C3 convertase (C3bBb).[6][7] This upstream inhibition blocks the amplification of the complement cascade, thereby controlling both intravascular hemolysis (mediated by the membrane attack complex, MAC) and extravascular hemolysis (mediated by C3b opsonization).[1][5] These protocols provide detailed in vitro methods to assess the efficacy of **Iptacopan** in preventing complement-mediated damage to PNH patient-derived erythrocytes.

## Complement Pathway and **Iptacopan**'s Mechanism of Action

The following diagram illustrates the alternative complement pathway and the specific point of inhibition by **Iptacopan**.

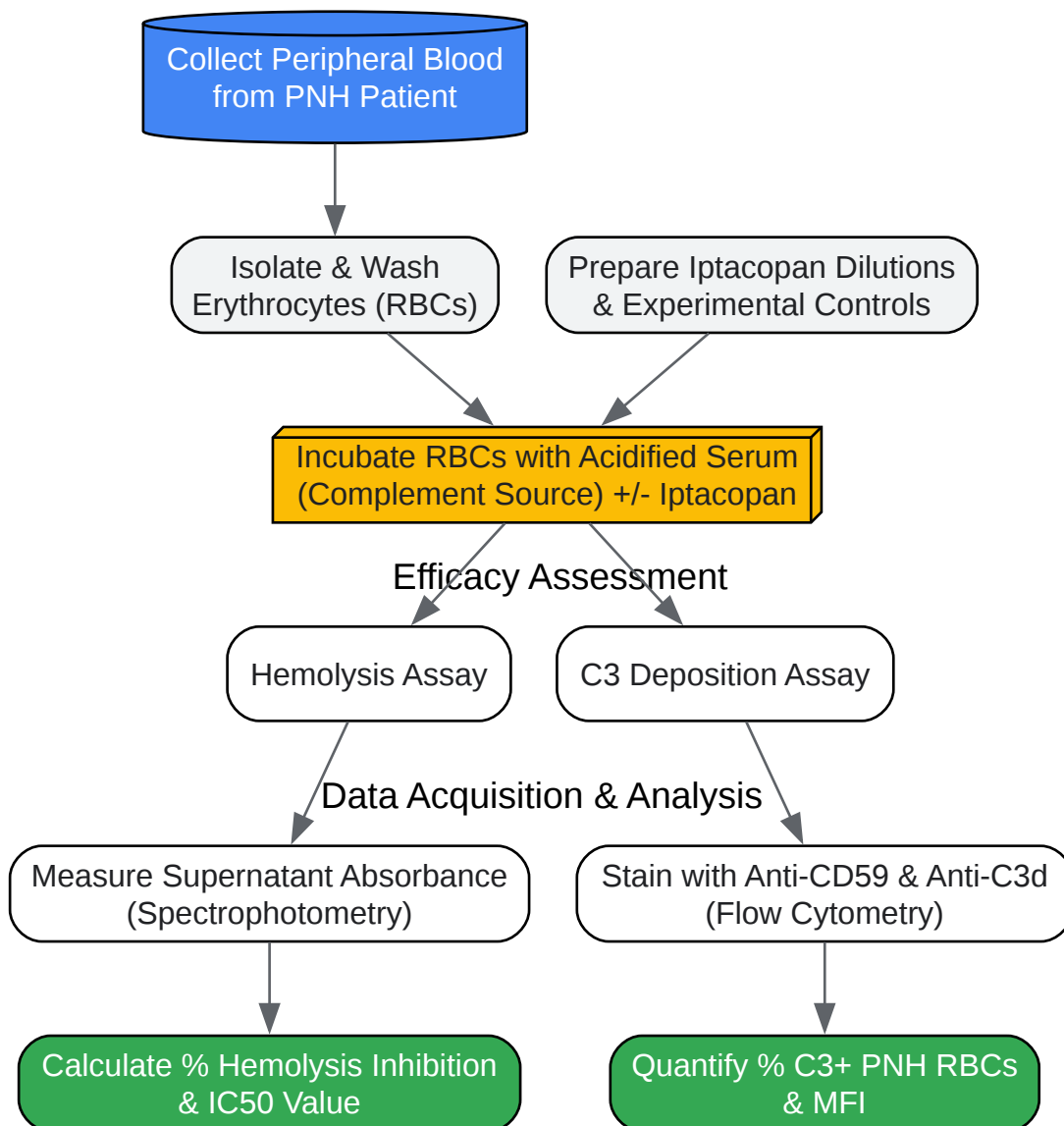


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**Caption:** Iptacopan inhibits Factor B, blocking the alternative complement pathway.

## Experimental Workflow

The overall workflow for assessing **Iptacopan** efficacy involves isolating erythrocytes from PNH patient blood, treating them with **Iptacopan**, inducing complement activation, and measuring the outcomes of hemolysis and C3 deposition.



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**Caption:** Experimental workflow for evaluating **Iptacopan**'s effect on PNH RBCs.

# Protocol 1: Isolation of PNH Patient-Derived Erythrocytes

**Objective:** To obtain a pure population of erythrocytes from PNH patient peripheral blood for use in downstream functional assays.

**Materials and Reagents:**

- Peripheral blood from a PNH patient collected in EDTA or ACD tubes.
- Phosphate-Buffered Saline (PBS), pH 7.4.
- 15 mL or 50 mL conical centrifuge tubes.
- Refrigerated centrifuge.

**Procedure:**

- Collect peripheral blood from the PNH patient. Peripheral blood is the preferred specimen for PNH testing.[\[3\]](#)
- Centrifuge the whole blood at 1,500 x g for 10 minutes at 4°C.
- Carefully aspirate and discard the supernatant plasma and the buffy coat (leukocyte layer) without disturbing the red blood cell (RBC) pellet.
- Resuspend the RBC pellet in 10 volumes of cold PBS.
- Centrifuge at 1,500 x g for 5 minutes at 4°C. Discard the supernatant.
- Repeat the washing steps (4 and 5) two more times to ensure complete removal of plasma proteins and other blood components.
- After the final wash, resuspend the RBC pellet in an appropriate buffer for the subsequent assay (e.g., GVB++ for hemolysis assay) to a final concentration of  $5 \times 10^8$  cells/mL.

## Protocol 2: In Vitro Hemolysis Assay (Modified Ham's Test)

Objective: To quantify the ability of **Iptacopan** to inhibit complement-mediated intravascular hemolysis of PNH erythrocytes in vitro. The classic Ham test uses acidified serum to activate the alternative complement pathway.[8][9]

### Materials and Reagents:

- Washed PNH patient RBCs (from Protocol 1).
- Normal human serum (NHS) from an ABO-compatible donor (as a source of complement).
- 0.2 M HCl.
- **Iptacopan** stock solution (dissolved in DMSO, then diluted in buffer).
- GVB++ Buffer (Gelatin Veronal Buffer with  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ ).
- PBS.
- 96-well microplate.
- Microplate reader (414 nm or 540 nm).
- 37°C incubator.

### Procedure:

- **Serum Acidification:** Prepare acidified normal human serum (ANHS) by adding 1 part 0.2 M HCl to 9 parts NHS. This activates the alternative complement pathway.[8]
- **Iptacopan Preparation:** Prepare a serial dilution of **Iptacopan** in GVB++ buffer to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 1  $\mu\text{M}$ ). Remember to include a vehicle control (DMSO at the same concentration as the highest **Iptacopan** dose).
- **Assay Setup:** In a 96-well plate, set up the following conditions in triplicate:

- Spontaneous Lysis Control: 50 µL washed PNH RBCs + 50 µL GVB++.
- 100% Lysis Control: 50 µL washed PNH RBCs + 50 µL distilled water.
- Positive Control (Maximal Hemolysis): 25 µL washed PNH RBCs + 25 µL ANHS + 50 µL GVB++ with vehicle.
- **Iptacopan** Test Wells: 25 µL washed PNH RBCs + 25 µL ANHS + 50 µL of each **Iptacopan** dilution.
- Incubation: Incubate the plate at 37°C for 1 hour to allow for complement-mediated lysis.
- Pellet Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.
- Measure Hemolysis: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Read the absorbance of the released hemoglobin at 414 nm or 540 nm using a microplate reader.
- Data Analysis:
  - Correct all absorbance readings by subtracting the blank (GVB++ only).
  - Calculate the percentage of hemolysis for each condition using the following formula: % Hemolysis =  $\frac{(\text{Absorbance\_Sample} - \text{Absorbance\_Spontaneous Lysis})}{(\text{Absorbance\_100\% Lysis} - \text{Absorbance\_Spontaneous Lysis})} \times 100$
  - Calculate the percentage of hemolysis inhibition for each **Iptacopan** concentration: % Inhibition =  $[1 - (\% \text{ Hemolysis\_Iptacopan} / \% \text{ Hemolysis\_Positive Control})] \times 100$
  - Plot the % Inhibition against the log of **Iptacopan** concentration to determine the IC50 value.

## Protocol 3: Flow Cytometry Assay for C3 Deposition

Objective: To measure the effect of **Iptacopan** on C3 fragment deposition (opsonization) on the surface of PNH erythrocytes, a surrogate for extravascular hemolysis.<sup>[4][10]</sup>

Materials and Reagents:

- Washed PNH patient RBCs (from Protocol 1).
- Acidified Normal Human Serum (ANHS).
- **Iptacopan** dilutions.
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
- Anti-CD59-PE antibody (to identify the PNH RBC population).
- Anti-C3d-FITC or Anti-C3b/iC3b-FITC antibody (to detect C3 fragment deposition).
- Flow cytometer.

Procedure:

- **Complement Activation:** In microcentrifuge tubes, incubate  $1 \times 10^7$  washed PNH RBCs with ANHS and varying concentrations of **Iptacopan** (as prepared in Protocol 2) in a total volume of 100  $\mu$ L. Include a negative control (RBCs with buffer only) and a positive control (RBCs with ANHS and vehicle).
- **Incubation:** Incubate for 30 minutes at 37°C.
- **Washing:** Stop the reaction by adding 1 mL of cold Flow Cytometry Staining Buffer. Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant and repeat the wash step twice.
- **Antibody Staining:** Resuspend the cell pellet in 100  $\mu$ L of staining buffer. Add the pre-titrated amounts of anti-CD59-PE and anti-C3d-FITC antibodies.
- **Incubation:** Incubate for 30 minutes at 4°C in the dark.
- **Final Wash:** Wash the cells once with 1 mL of staining buffer.
- **Acquisition:** Resuspend the final cell pellet in 300  $\mu$ L of staining buffer and acquire the samples on a flow cytometer. Collect at least 50,000-100,000 events in the red cell gate.[3]
- **Data Analysis (Gating Strategy):**

- Gate on the erythrocyte population using forward scatter (FSC) and side scatter (SSC).
- From the erythrocyte gate, create a plot of CD59-PE vs. C3d-FITC.
- Identify the PNH erythrocyte population as CD59-negative (Type III) or CD59-dim (Type II).<sup>[11][12]</sup>
- Within the PNH RBC gate (CD59-negative/dim), quantify the percentage of C3d-positive cells and the Median Fluorescence Intensity (MFI) of the C3d-FITC signal.
- Compare the results from **Iptacopan**-treated samples to the positive control to determine the reduction in C3 deposition.

## Data Presentation

Quantitative data should be summarized in tables for clear comparison of **Iptacopan**'s effects at different concentrations.

Table 1: **Iptacopan** Inhibition of PNH Erythrocyte Hemolysis

Iptacopan Conc. (nM)	Mean % Hemolysis (± SD)	% Inhibition
0 (Vehicle Control)	85.2 (± 4.1)	0
1	70.5 (± 3.5)	17.2
10	42.1 (± 2.8)	50.6
50	15.8 (± 1.9)	81.5
100	5.3 (± 1.1)	93.8
500	1.2 (± 0.5)	98.6
IC50 (nM)	~9.8	

(Note: Data are representative and for illustrative purposes only.)

Table 2: **Iptacopan** Inhibition of C3 Deposition on CD59-Negative PNH Erythrocytes



Iptacopan Conc. (nM)	% of CD59- RBCs that are C3d+ ( $\pm$ SD)	C3d Median Fluorescence Intensity (MFI) ( $\pm$ SD)
<b>Negative Control</b>	<b>1.5 (<math>\pm</math> 0.4)</b>	<b>150 (<math>\pm</math> 25)</b>
0 (Vehicle Control)	92.3 ( $\pm$ 3.7)	8500 ( $\pm$ 620)
1	75.1 ( $\pm$ 4.2)	6200 ( $\pm$ 510)
10	45.6 ( $\pm$ 3.1)	3150 ( $\pm$ 340)
50	18.9 ( $\pm$ 2.5)	980 ( $\pm$ 150)
100	6.2 ( $\pm$ 1.3)	350 ( $\pm$ 80)
500	2.1 ( $\pm$ 0.6)	180 ( $\pm$ 40)

(Note: Data are representative and for illustrative purposes only.)

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